molecular formula C9H6ClNO B057545 2-Chloro-4-phenyloxazole CAS No. 445470-08-6

2-Chloro-4-phenyloxazole

Cat. No. B057545
Key on ui cas rn: 445470-08-6
M. Wt: 179.6 g/mol
InChI Key: WZZRJXYIRGYIKA-UHFFFAOYSA-N
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Patent
US07851473B2

Procedure details

To a solution of 4-phenyl-1,3-oxazol-2(3H)-one (1.00 g, 62.0 mmol) in phosphorus oxychloride (18 ml) was added pyridine (0.974 ml, 12.0 mmol), and the mixture was stirred at 100° C. for 1 hour and 20 minutes. The solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane: ethyl acetate=9:1) to give 176 mg (15.7%) of the desired product as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.974 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Yield
15.7%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:8][C:9](=O)[O:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:9]1[O:10][CH:11]=[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NC(OC1)=O
Name
Quantity
0.974 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
18 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 1 hour and 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane: ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1OC=C(N1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 176 mg
YIELD: PERCENTYIELD 15.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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